molecular formula C19H28O B083745 5a-Androst-3-en-17-one CAS No. 14935-81-0

5a-Androst-3-en-17-one

Cat. No.: B083745
CAS No.: 14935-81-0
M. Wt: 272.4 g/mol
InChI Key: RJWNCDOWHNLVPF-HKQXQEGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

5a-Androst-3-en-17-one, also known as Androsterone, is an endogenous steroid hormone, neurosteroid, and putative pheromone . It is a weak androgen with a potency that is approximately 1/7 that of testosterone .

Mode of Action

Androsterone is a metabolite of testosterone and dihydrotestosterone (DHT). It can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, bypassing conventional intermediates such as androstanedione and testosterone . Androsterone is also known to be an inhibitory androstane neurosteroid, acting as a positive allosteric modulator of the GABA A receptor .

Biochemical Pathways

Androsterone and etiocholanolone can be formed from androstenedione via the action of 5α-reductase and 5β-reductase forming 5α-androstanedione and 5β-androstanedione which are then converted to androsterone and etiocholanolone by 3α-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase, respectively .

Pharmacokinetics

This compound is a urinary metabolite of 4-hydroxyandrostenedione . 4-hydroxyandrostenedione (Formestane) is a second-generation, irreversible aromatase inhibitor and commonly used as an anti-breast cancer medication for postmenopausal women .

Result of Action

Androsterone has generally been considered to be an inactive metabolite of testosterone, which when conjugated by glucuronidation and sulfation allows testosterone to be removed from the body . It is a weak neurosteroid that can cross into the brain and could have effects on brain function .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is found in boar saliva, human sweat, and human urine , suggesting that its action can be influenced by the physiological state of the organism and the surrounding environment.

Biochemical Analysis

Biochemical Properties

5a-Androst-3-en-17-one plays a significant role in biochemical reactions. It interacts with specific receptors and enzymes, influencing a wide array of biochemical processes . Its molecular configuration, characterized by a double bond at the 16th carbon position and a ketone group at the 3rd carbon, is critical for these interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is a weak androgen with a potency that is approximately 1/7 that of testosterone .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, bypassing conventional intermediates such as androstanedione and testosterone .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. It has been observed that the oral supplement 3 -hydroxy-5 -androst-1-en-17-one improves body composition and muscular strength . These changes come at a significant cost, particularly compromising cardiovascular health and liver function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study showed that a daily dosage of 330 mg of 3 -hydroxy-5 -androst-1-en-17-one resulted in significant improvements in lean body mass and muscular strength . It also led to multiple adverse effects, including reductions in HDL, elevations in LDL, and changes in liver and kidney function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of testosterone and dihydrotestosterone (DHT) . In addition, it can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5a-Androst-3-en-17-one can be achieved through various chemical and biotechnological methods. One notable method involves the transformation of phytosterols using engineered strains of Mycobacterium neoaurum. This process involves the co-expression of 5a-reductase and glucose-6-phosphate dehydrogenase, which facilitates the conversion of phytosterols into this compound with a high yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of supported heteropolyacid catalysts. Epiandrosterone is refluxed in an organic solvent under the catalysis of these supported heteropolyacid catalysts to obtain this compound and its isomers. The pure product is then obtained through ethanol recrystallization, achieving a yield of over 90% .

Chemical Reactions Analysis

Types of Reactions: 5a-Androst-3-en-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can be further utilized in the synthesis of other steroidal compounds .

Comparison with Similar Compounds

Uniqueness: 5a-Androst-3-en-17-one is unique due to its specific role as a metabolite of 4-hydroxyandrostenedione and its involvement in the inhibition of the aromatase enzyme. This makes it particularly valuable in medical research and treatment applications .

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5,13-16H,4,6-12H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWNCDOWHNLVPF-HKQXQEGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC=CC1CCC3C2CCC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC=C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473247
Record name 5a-Androst-3-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5a-Androst-3-en-17-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14935-81-0
Record name 5α-Androst-3-en-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14935-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5a-Androst-3-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Androst-3-en-17-one, (5α)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR7BMS5XDS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5a-Androst-3-en-17-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying 5α-Androst-3-en-17-one in the context of estradiol oxidation in the rat uterus?

A: The research paper highlights that 5α-Androst-3-en-17-one acts as a specific and effective acceptor of estradiol hydrogen in various rat tissues []. This interaction is particularly interesting in the uterus, where estradiol plays a crucial role in regulating the estrous cycle. Understanding how 5α-Androst-3-en-17-one influences estradiol oxidation could provide insights into the complex hormonal regulation within the uterus.

Q2: How does the estrous cycle stage affect the interaction between estradiol and 5α-Androst-3-en-17-one?

A: While the provided research abstract doesn't delve into the specific effects of different estrous cycle stages on this interaction, it emphasizes that estradiol oxidation itself is estrous cycle-dependent []. This suggests that the influence of 5α-Androst-3-en-17-one on estradiol oxidation might also vary depending on the specific stage of the cycle. Further research is needed to explore these dynamic interactions throughout the estrous cycle.

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